molecular formula C10H10N2O B8578169 N-(3-cyanobenzyl)acetamide

N-(3-cyanobenzyl)acetamide

Cat. No.: B8578169
M. Wt: 174.20 g/mol
InChI Key: ZWJDWDIKHRLELQ-UHFFFAOYSA-N
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Description

N-(3-Cyanobenzyl)acetamide is an acetamide derivative characterized by a benzyl group substituted with a cyano (-CN) group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound features an acetamide (-NHCOCH₃) functional group attached to the benzyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Structurally, the electron-withdrawing cyano group at the 3-position of the benzyl ring influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-[(3-cyanophenyl)methyl]acetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3,(H,12,13)

InChI Key

ZWJDWDIKHRLELQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Chlorophenyl)acetamide

  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Key Features: A chloro substituent at the meta position instead of cyano.
  • Synthesis : Typically synthesized via acetylation of 3-chloroaniline with acetic anhydride .

N-(3-Methoxybenzyl)acetamide

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Features : Methoxy (-OCH₃) substituent at the meta position.
  • Synthesis : Prepared by acetylation of 3-methoxybenzylamine.
  • Applications : The electron-donating -OCH₃ group increases solubility in polar solvents, making it useful in drug delivery systems .

2-Amino-N-(3-cyanobenzyl)acetamide

  • Molecular Formula : C₁₀H₁₂N₃O
  • Molecular Weight : 190.23 g/mol
  • Key Features: Additional amino (-NH₂) group on the acetamide chain.
  • Synthesis: Involves multi-step reactions starting from 3-cyanobenzylamine and activated acetic acid derivatives .
  • Applications : Explored in peptide mimetics and enzyme inhibition studies due to its dual functional groups (-CN and -NH₂) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Solubility (Polar Solvents) Melting Point (°C)
N-(3-Cyanobenzyl)acetamide 174.20 -CN Moderate (DMSO, ethanol) 145–148*
N-(3-Chlorophenyl)acetamide 169.61 -Cl Low (Ethanol) 76–78
N-(3-Methoxybenzyl)acetamide 179.22 -OCH₃ High (Water, methanol) 98–100
2-Amino-N-(3-cyanobenzyl)acetamide 190.23 -CN, -NH₂ High (DMSO, water) 162–165

*Estimated based on analogues.

Key Observations :

  • The cyano group in N-(3-cyanobenzyl)acetamide increases polarity compared to chloro or methoxy derivatives but reduces solubility in water due to steric hindrance .
  • Amino-substituted derivatives (e.g., 2-Amino-N-(3-cyanobenzyl)acetamide) exhibit enhanced solubility in aqueous media, making them preferable for biological assays .

Antimicrobial Activity

  • N-(3-Cyanobenzyl)acetamide: Limited direct data, but structurally similar compounds like N-(4-nitrophenyl)acetamide (B1) and N-(4-(trifluoromethyl)phenyl)acetamide (B2) show moderate antifungal activity against Candida albicans .
  • N-(3-Chlorophenyl)acetamide : Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the chloro group’s lipophilicity enhancing membrane penetration .

Analgesic and Anti-inflammatory Activity

  • N-(3-Methoxybenzyl)acetamide : Methoxy-substituted acetamides are reported to inhibit cyclooxygenase-2 (COX-2), reducing inflammation in murine models .
  • N-Phenylacetamide sulphonamides : Derivatives like compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed superior analgesic activity to paracetamol in vivo .

Anticancer Potential

  • N-(3-Cyanobenzyl)acetamide: No direct studies, but quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell lines (HCT-116, MCF-7) via apoptosis induction .

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